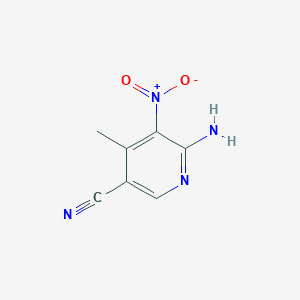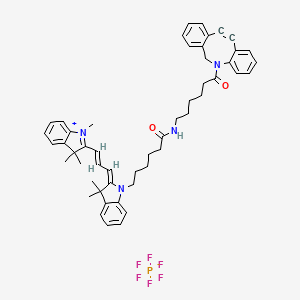
Cyanine3 DBCO hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine3 DBCO hexafluorophosphate is a fluorescent dye that is widely used in scientific research. It is an azide-reactive probe, which means it can be used to image azide-labeled biomolecules through a copper-free “click-through” reaction . This compound is particularly useful in bioimaging and molecular labeling due to its high fluorescence efficiency and stability.
Vorbereitungsmethoden
The synthesis of Cyanine3 DBCO hexafluorophosphate involves several steps. The key synthetic route includes the preparation of the cyanine dye core, followed by the attachment of the DBCO (dibenzocyclooctyne) group and the final conversion to the hexafluorophosphate salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
Cyanine3 DBCO hexafluorophosphate primarily undergoes substitution reactions, particularly with azide groups. The copper-free “click” reaction is a notable example, where the DBCO group reacts with azides to form stable triazole linkages . Common reagents used in these reactions include azide-labeled biomolecules and various solvents. The major product formed from these reactions is the triazole-linked conjugate, which retains the fluorescent properties of the cyanine dye.
Wissenschaftliche Forschungsanwendungen
Cyanine3 DBCO hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in bioimaging to label and visualize biomolecules in cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent materials and devices
Wirkmechanismus
The mechanism of action of Cyanine3 DBCO hexafluorophosphate involves its ability to react with azide groups through a copper-free “click” reaction. This reaction forms a stable triazole linkage, which allows the compound to label and image azide-labeled biomolecules. The molecular targets include azide-functionalized proteins, nucleic acids, and other biomolecules. The pathways involved are primarily related to the formation of the triazole linkage and the subsequent fluorescence emission .
Vergleich Mit ähnlichen Verbindungen
Cyanine3 DBCO hexafluorophosphate is unique due to its high fluorescence efficiency and stability. Similar compounds include other cyanine dyes such as Cyanine5 DBCO hexafluorophosphate and Cyanine7 DBCO hexafluorophosphate. These compounds also undergo similar “click” reactions with azides but differ in their fluorescence properties and applications. This compound is particularly favored for applications requiring high sensitivity and stability .
Eigenschaften
Molekularformel |
C51H57F6N4O2P |
|---|---|
Molekulargewicht |
903.0 g/mol |
IUPAC-Name |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate |
InChI |
InChI=1S/C51H56N4O2.F6P/c1-50(2)41-24-13-16-27-44(41)53(5)46(50)29-20-30-47-51(3,4)42-25-14-17-28-45(42)54(47)36-19-7-8-31-48(56)52-35-18-6-9-32-49(57)55-37-40-23-11-10-21-38(40)33-34-39-22-12-15-26-43(39)55;1-7(2,3,4,5)6/h10-17,20-30H,6-9,18-19,31-32,35-37H2,1-5H3;/q;-1/p+1 |
InChI-Schlüssel |
ZCVMVYOXTRZBTA-UHFFFAOYSA-O |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)

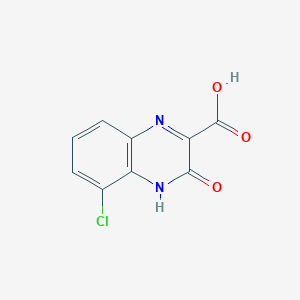
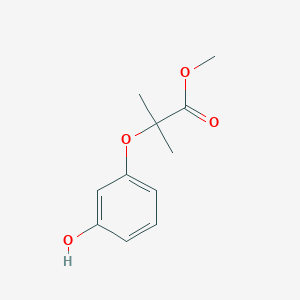
![4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)
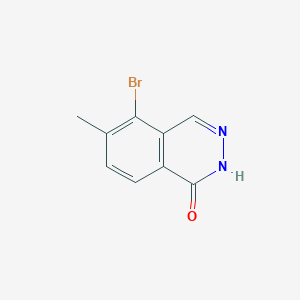
![N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine](/img/structure/B13893290.png)


![Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)

![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)
